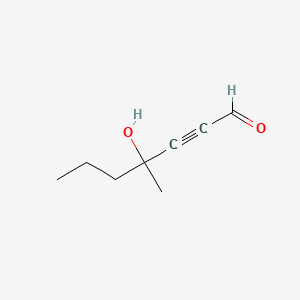

4-Hydroxy-4-methyl-2-heptynal

Description

General Context of Acetylenic Compounds in Contemporary Organic Synthesis

Acetylenic compounds, characterized by the presence of a carbon-carbon triple bond, are fundamental building blocks in modern organic synthesis. wikipedia.orgwikipedia.org Their high degree of unsaturation and the linear geometry of the alkyne group make them highly reactive and versatile intermediates for the construction of complex molecular architectures. wikipedia.org Alkynes participate in a wide array of chemical transformations, including hydrogenation, halogenation, hydration, and cycloaddition reactions. wikipedia.org They are particularly valuable in the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

The reactivity of the triple bond, with its high electron density, allows for both electrophilic and nucleophilic additions. Furthermore, terminal alkynes, those with a hydrogen atom attached to a triply bonded carbon, exhibit mild acidity, enabling the formation of acetylide anions. wikipedia.org These anions are potent nucleophiles used extensively in chain-elongation reactions. The utility of acetylenic compounds extends to the synthesis of natural products, pharmaceuticals, and advanced materials. rsc.orggoogle.combeilstein-journals.org Their presence in various biologically active molecules underscores their significance in medicinal chemistry.

Structural Classification and Nomenclature of 4-Hydroxy-4-methyl-2-heptynal within Hydroxyalkynals

This compound belongs to the class of organic compounds known as hydroxyalkynals. This classification indicates the presence of three key functional groups: a hydroxyl (-OH) group, an alkyne (carbon-carbon triple bond), and an aldehyde (-CHO) group.

The systematic IUPAC name for this compound is 4-hydroxy-4-methylhept-2-ynal . nih.gov The nomenclature is derived as follows:

Hept- : Indicates a seven-carbon chain as the principal backbone of the molecule.

-2-yn- : Specifies the location of the carbon-carbon triple bond, starting at the second carbon atom.

-al : Denotes the presence of an aldehyde functional group, which by convention is at the first carbon position.

4-hydroxy- : Indicates a hydroxyl group attached to the fourth carbon atom.

4-methyl- : Specifies a methyl group also attached to the fourth carbon atom.

This compound is also a tertiary acetylenic carbinol, as the hydroxyl group is attached to a carbon atom that is bonded to the acetylenic group and two other carbon atoms (the methyl group and the ethyl group).

Interactive Data Table: Structural and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-4-methylhept-2-ynal | nih.gov |

| Molecular Formula | C8H12O2 | nih.gov |

| Molecular Weight | 140.18 g/mol | nih.gov |

| CAS Number | 58678-94-7 | nih.gov |

| SMILES | CCCC(C)(C#CC=O)O | nih.gov |

| InChI | InChI=1S/C8H12O2/c1-3-5-8(2,10)6-4-7-9/h7,10H,3,5H2,1-2H3 | nih.gov |

| InChIKey | KLJUFRONANNLHG-UHFFFAOYSA-N | nih.gov |

Historical Development of Synthetic Methodologies for Alkynals and Acetylenic Carbinols

The synthesis of acetylenic compounds, particularly acetylenic carbinols and alkynals, has a rich history dating back to the late 19th and early 20th centuries. Early methods often involved the reaction of metal acetylides with carbonyl compounds. A significant breakthrough was the work of Reppe in the 1930s, which demonstrated the large-scale synthesis of butynediol from acetylene (B1199291) and formaldehyde (B43269) under high pressure.

Over the decades, synthetic methodologies have evolved to become more efficient, selective, and applicable to a wider range of substrates. The development of organometallic reagents, such as Grignard reagents and organolithium compounds, provided powerful tools for the creation of carbon-carbon bonds and the synthesis of acetylenic carbinols. tandfonline.com For instance, the reaction of a terminal alkyne with a Grignard reagent or an organolithium reagent generates a metal acetylide, which can then react with an aldehyde or ketone to produce an acetylenic carbinol. tandfonline.com

More contemporary methods focus on catalytic processes, often employing transition metals like palladium, copper, and gold. beilstein-journals.org These catalytic reactions offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become a cornerstone for the synthesis of complex acetylenic structures. beilstein-journals.org

The synthesis of alkynals has also seen significant advancements. One approach involves the oxidation of the corresponding acetylenic alcohol. Another method is the reaction of a metal acetylide with a protected halo-aldehyde, followed by deprotection. google.com The development of new reagents and catalytic systems continues to refine and expand the synthetic toolbox available for the preparation of these valuable compounds.

Structure

3D Structure

Properties

CAS No. |

58678-94-7 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-hydroxy-4-methylhept-2-ynal |

InChI |

InChI=1S/C8H12O2/c1-3-5-8(2,10)6-4-7-9/h7,10H,3,5H2,1-2H3 |

InChI Key |

KLJUFRONANNLHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C#CC=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 4 Hydroxy 4 Methyl 2 Heptynal

Carbon-Carbon Bond Forming Reactions for Alkynal Construction

The core challenge in synthesizing 4-hydroxy-4-methyl-2-heptynal lies in the precise assembly of its seven-carbon backbone, incorporating the requisite functional groups at specific positions. This section details primary strategies for constructing the fundamental alkynal framework.

One of the most direct and reliable methods for constructing propargyl alcohols is the nucleophilic addition of an acetylide anion to a carbonyl compound. libretexts.orglibretexts.org For the synthesis of this compound, a retrosynthetic analysis suggests the disconnection at the C3-C4 bond. This approach involves the reaction between a pentan-2-one electrophile and a nucleophilic three-carbon acetylide equivalent bearing a protected aldehyde.

The synthesis would commence with the deprotonation of a suitable terminal alkyne, such as propargyl aldehyde acetal (B89532), using a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) to generate the corresponding lithium or sodium acetylide. libretexts.orgmasterorganicchemistry.com This highly nucleophilic species is then reacted with pentan-2-one. The carbonyl carbon of the ketone is attacked by the acetylide, and subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary propargyl alcohol precursor. The final step involves the acidic hydrolysis of the acetal protecting group to unveil the aldehyde functionality, affording the target compound, this compound. The choice of protecting group for the aldehyde is critical to ensure its stability under the strongly basic conditions of acetylide formation.

| Step | Reactants | Key Reagents | Intermediate/Product | General Principle |

|---|---|---|---|---|

| 1 | Propargyl aldehyde acetal, Pentan-2-one | 1. n-BuLi or NaNH₂ 2. H₃O⁺ (workup) | 5-Hydroxy-5-methyl-1,1-diethoxy-3-octyne | Formation of a tertiary propargyl alcohol via nucleophilic addition of a lithium acetylide to a ketone. nih.gov |

| 2 | 5-Hydroxy-5-methyl-1,1-diethoxy-3-octyne | Aqueous Acid (e.g., HCl) | This compound | Deprotection of the acetal to reveal the aldehyde. |

Rearrangement reactions offer alternative, though often more complex, pathways to alkynyl structures. While not a direct route to this compound, certain rearrangements of propargyl systems are fundamental in alkyne chemistry. For instance, gold(I)-catalyzed oxidative rearrangements of certain propargyl alcohols can lead to 1,3-diketones under mild conditions. nih.gov Other sigmatropic rearrangements, such as the nih.govnih.gov-sigmatropic rearrangement of allyl alkynyl ethers, can be used to form new carbon-carbon bonds and generate complex molecular frameworks. nih.gov Adapting such a strategy for the specific target would require a custom-designed precursor capable of undergoing a predictable rearrangement to form the desired alkynal structure, a synthetically challenging endeavor.

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds, including those involving sp-hybridized carbons. While a direct single-step cross-coupling to form this compound is not apparent, these methods could be employed in a multi-step sequence. For example, a Sonogashira coupling could be envisioned to connect a terminal alkyne fragment with a vinyl or aryl halide. Constructing the target molecule would likely involve coupling a suitably functionalized C3 fragment (containing the aldehyde) with a C4 fragment (containing the tertiary alcohol), which would be a non-trivial synthetic sequence.

Chemo- and Regioselective Functionalization of Alkynyl Alcohols

Once the basic carbon skeleton is assembled, often in the form of a precursor molecule, selective functionalization is required to install or modify the existing functional groups. For this compound, the key moieties of interest are the hydroxyl group and the alkyne-aldehyde system.

The acetylide addition strategy described in section 2.1.1 would likely yield a precursor diol if starting from a protected hydroxyalkyne. More commonly, a propargyl alcohol is synthesized which must then be oxidized to the corresponding alkynal. The selective oxidation of a primary propargylic alcohol to an α,β-acetylenic aldehyde without over-oxidation to the carboxylic acid or affecting other sensitive groups (like the tertiary alcohol at C4) is a critical transformation.

Several modern catalytic systems are effective for this purpose. A combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like calcium hypochlorite (B82951) (Ca(OCl)₂) provides a mild and efficient method for converting propargylic alcohols to alkynals in high yields. rsc.org Another effective system utilizes catalytic amounts of iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), TEMPO, and sodium chloride under an oxygen atmosphere, which is an environmentally friendly protocol. organic-chemistry.org These methods are known for their high chemoselectivity, preserving other functional groups within the molecule. nih.gov

| Catalyst System | Oxidant | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| CuI / DMAP / TEMPO | O₂ (balloon) | CH₃CN | Room Temperature | nih.gov |

| TEMPO | Ca(OCl)₂ | CH₂Cl₂ | Room Temperature | rsc.org |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ (aerobic) | Toluene | Room Temperature | organic-chemistry.org |

Conversely, selective reduction of the alkyne or aldehyde is also a key functionalization. The triple bond can be partially reduced to a (Z)-alkene using Lindlar's catalyst or fully reduced to an alkane with H₂ over Pd/C. The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), typically without affecting the triple bond or the tertiary alcohol.

The tertiary hydroxyl group at the C4 position is a prime site for further functionalization through etherification or esterification. These modifications can be used to alter the molecule's physical properties or to install a protecting group.

Etherification: The Williamson ether synthesis is a classic method, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org Given the steric hindrance of a tertiary alcohol, this reaction may require forcing conditions. Alternative acid-catalyzed additions to alkenes or reactions with specific alkylating agents can also be employed.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride (B1165640). Fischer esterification is acid-catalyzed and reversible. For a more efficient conversion, especially with a sterically hindered tertiary alcohol, reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is preferred. organic-chemistry.org

| Transformation | Reagent Class | Specific Examples | Base/Catalyst |

|---|---|---|---|

| Etherification | Alkyl Halide | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | NaH, KH |

| Silyl Halide | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | |

| Esterification | Acid Chloride / Anhydride | Acetyl chloride, Acetic anhydride | Pyridine, Et₃N |

| Carboxylic Acid | Acetic acid, Benzoic acid | H₂SO₄ (cat.), DCC/DMAP |

Stereocontrolled Synthesis of this compound

The stereocontrolled synthesis of specific chiral molecules such as this compound, which contains a crucial tertiary propargylic alcohol moiety, requires advanced synthetic strategies. The creation of the stereogenic center at the C4 position with high enantiomeric purity is the primary challenge. Methodologies for achieving this include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective approaches. These strategies are fundamental in modern organic synthesis for producing enantiomerically pure compounds.

Chiral Auxiliary and Ligand-Directed Synthesis

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This strategy involves temporarily incorporating a chiral molecule into one of the reactants to direct the stereochemical outcome of the key bond-forming step. wikipedia.org The auxiliary is subsequently removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.orgyork.ac.uk

For the synthesis of this compound, a chiral auxiliary could theoretically be attached to the butan-2-one starting material to form a chiral enamine or imine, which would then direct the addition of the incoming alkynyl nucleophile. However, a more established application of auxiliaries is in directing the stereoselective alkylation of carbonyl compounds at the α-position. nih.gov For example, pseudoephedrine has been widely employed as a highly effective chiral auxiliary for the diastereoselective alkylation of amides, providing access to a wide range of enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.govnih.gov

A potential, though less direct, synthetic route employing this principle could involve:

Attachment of a chiral auxiliary, such as pseudoephenamine, to a carboxylic acid precursor. nih.gov

A highly diastereoselective alkylation step to set a key stereocenter.

Elaboration of the intermediate into the target this compound framework.

Removal of the auxiliary to yield the final chiral product.

The power of this methodology is demonstrated in the synthesis of complex natural products where multiple stereocenters are set with high fidelity. nih.gov The table below presents data from the diastereoselective alkylation of pseudoephedrine amides, a reaction that showcases the high levels of stereocontrol achievable with this method.

| Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Reference |

|---|---|---|---|---|---|

| (S,S)-Pseudoephedrine | Propionamide | 1-Iodo-2-methylpropane | 98 | 99 | nih.gov |

| (1S,2S)-Pseudoephenamine | Propionamide | Benzyl bromide | 95 | >98 | nih.gov |

| (S,S)-Pseudoephedrine | Propionamide | Allyl iodide | 91 | >98 | nih.gov |

Diastereoselective Alkynylation and Hydrofunctionalization

Diastereoselective synthesis aims to control the formation of a new stereocenter in a molecule that already possesses one or more stereocenters. The stereochemical outcome is influenced by the existing chiral environment of the substrate.

Diastereoselective Alkynylation: In the context of synthesizing this compound, a diastereoselective alkynylation would be relevant if either the ketone or the alkyne fragment already contained a stereocenter. Since the proposed precursors (butan-2-one and a propynal equivalent) are achiral, this strategy would require a more complex precursor that has a pre-existing stereocenter to direct the facial attack on the ketone. This is known as substrate-controlled diastereoselection. Alternatively, reagent-controlled diastereoselection can be achieved by using a chiral alkynylating agent, where the chirality resides on the reagent itself, thereby inducing the formation of one diastereomer preferentially.

Diastereoselective Hydrofunctionalization: Hydrofunctionalization refers to the addition of a heteroatom-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne. researchgate.net While less direct for constructing the carbon skeleton of this compound, this strategy could be employed to install the hydroxyl group diastereoselectively onto a precursor alkyne. Metal-catalyzed hydrofunctionalization reactions have become powerful tools for creating functionalized olefins from alkynes in an atom-economical manner. chinesechemsoc.orgrsc.org For instance, a diastereoselective hydroboration followed by oxidation could install the alcohol with a specific stereochemistry relative to an existing chiral center in the molecule. Diastereodivergent methods, which allow access to either the E or Z diastereoisomer from the same starting materials by altering reaction conditions, highlight the sophistication of modern catalytic systems. nih.gov

The following table shows examples of diastereoselective hydrofunctionalization reactions, demonstrating the high selectivity that can be achieved.

| Reaction Type | Alkyne Substrate | Catalyst/Reagent System | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Hydroarylation | Terminal Alkyne | Palladium/Copper Tandem Catalysis | E-Aryl Alkene | >98:2 E/Z | nih.gov |

| Hydroarylation | Terminal Alkyne | Palladium/Copper Tandem Catalysis | Z-Aryl Alkene | >98:2 Z/E | nih.gov |

| Hydroboration | Internal Alkyne | Cobalt/Chiral Diphosphine Ligand | Alkenylboron Compound | High Regio- and Enantioselectivity | chinesechemsoc.org |

Mechanistic Investigations and Transformational Chemistry of 4 Hydroxy 4 Methyl 2 Heptynal

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond (alkyne) is a region of high electron density, making it susceptible to attack by both electrophiles and nucleophiles, and a participant in various pericyclic reactions.

Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition reactions, although they are generally less reactive. The addition of electrophiles like hydrogen halides (H-X) or halogens (X₂) to the triple bond of 4-Hydroxy-4-methyl-2-heptynal is expected to proceed via a vinyl carbocation intermediate. The regioselectivity of these additions would follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the alkyne. However, the reaction can often proceed with a second addition to the resulting alkene, yielding a tetra-substituted alkane.

For example, the hydration of the alkyne, typically catalyzed by mercury salts, would likely yield a ketone after the tautomerization of the initial enol intermediate.

| Reaction | Reagents | Expected Major Product |

| Hydrohalogenation | H-Br | 4-Bromo-4-hydroxy-4-methyl-2-heptenal |

| Halogenation | Br₂ | 2,3-Dibromo-4-hydroxy-4-methyl-2-heptenal |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 4-Hydroxy-4-methyl-3-oxo-2-heptanal |

Nucleophilic Addition: The sp-hybridized carbons of an alkyne are more electronegative than sp² carbons, which can allow for nucleophilic attack, particularly when the alkyne is conjugated with an electron-withdrawing group. The aldehyde group in this compound is electron-withdrawing, which could facilitate the addition of nucleophiles to the triple bond. This type of reaction is often catalyzed by transition metals.

Alkynes can participate as either the 2π or 4π component in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In this context, the alkynyl moiety of this compound can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. These reactions are typically promoted by heat or Lewis acid catalysis.

Another important class of reactions is the [2+2] cycloaddition, which can occur photochemically between an alkyne and an alkene to form a cyclobutene (B1205218) ring. Transition metal-catalyzed [2+2+2] cycloadditions are also a known method for constructing benzene (B151609) rings from three alkyne units.

| Cycloaddition Type | Reactant Partner | Expected Product Type |

| [4+2] Diels-Alder | 1,3-Butadiene | Substituted Cyclohexadiene |

| [2+2] Photochemical | Ethylene | Substituted Cyclobutene |

| [2+2+2] Catalytic | 2 equivalents of Acetylene (B1199291) | Substituted Benzene |

Transformations Involving the Hydroxyl and Aldehyde Groups

The hydroxyl and aldehyde functionalities offer a wide range of synthetic transformations, from simple derivatizations to complex rearrangements.

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity allows for the formation of a variety of derivatives. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater partial positive charge on the carbonyl carbon. rsc.org

Common derivatization reactions include:

Acetal (B89532) Formation: Reaction with alcohols in the presence of an acid catalyst yields an acetal, which can serve as a protecting group for the aldehyde.

Imine Formation: Condensation with primary amines leads to the formation of imines (Schiff bases).

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt followed by acidification) results in a cyanohydrin.

| Derivative | Reagents | Product Functional Group |

| Acetal | 2 eq. Ethanol, H⁺ | -CH(OCH₂CH₃)₂ |

| Imine | Methylamine | -CH=NCH₃ |

| Cyanohydrin | KCN, H⁺ | -CH(OH)CN |

The α-ketol rearrangement is an isomerization reaction of α-hydroxy ketones or aldehydes that involves the 1,2-migration of an alkyl or aryl group. This rearrangement can be induced by acid, base, or heat. youtube.com While this compound is not strictly an α-hydroxy aldehyde, related structures can undergo similar skeletal reorganizations.

Under basic conditions, deprotonation of the hydroxyl group could initiate a rearrangement cascade. Alternatively, under acidic conditions, protonation of the carbonyl oxygen could facilitate a 1,2-hydride or 1,2-alkyl shift. The driving force for such rearrangements is often the formation of a more thermodynamically stable product. The specific pathway and product distribution would depend heavily on the reaction conditions and the nature of any catalysts employed.

Catalytic Pathways and Reaction Mechanisms

Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency and selectivity. For a molecule like this compound, various catalytic pathways can be envisioned to selectively transform its functional groups.

Transition metals, particularly gold and palladium, are well-known for their ability to activate alkynes. Gold(I) catalysts, being highly π-acidic, can activate the alkyne towards nucleophilic attack, leading to a variety of cyclization and addition reactions. For instance, intramolecular attack by the tertiary hydroxyl group onto the gold-activated alkyne could lead to the formation of cyclic ethers.

Palladium catalysis offers a plethora of cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) that could potentially involve the alkynyl moiety, although this would likely require prior conversion of one of the alkyne carbons to a halide or triflate. Furthermore, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst could selectively reduce the alkyne to an alkene (cis-alkene with Lindlar's catalyst) or a fully saturated alkane.

| Catalyst System | Transformation | Potential Product |

| Au(I) salts | Intramolecular Hydroalkoxylation | Dihydrofuran derivative |

| Pd/C, H₂ | Hydrogenation | 4-Hydroxy-4-methyl-heptanal |

| Lindlar's Catalyst, H₂ | Partial Hydrogenation | (Z)-4-Hydroxy-4-methyl-2-heptenal |

Transition Metal-Catalyzed Transformations (e.g., Gold and Palladium Catalysis in Alkynyl Systems)

The presence of the alkynyl group in this compound makes it an excellent candidate for transformations catalyzed by soft, carbophilic transition metals such as gold and palladium. These metals are known to activate carbon-carbon triple bonds towards a variety of nucleophilic attacks and rearrangements.

Gold Catalysis:

Gold(I) and gold(III) catalysts are particularly effective in activating alkynes. mdpi.com In the context of a propargylic alcohol like this compound, several gold-catalyzed reaction pathways are conceivable. One of the most prominent is the Meyer-Schuster rearrangement, which involves the 1,3-isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. ucl.ac.uk For this compound, this could potentially lead to the formation of an unsaturated keto-aldehyde.

The general mechanism for gold-catalyzed activation of alkynes involves the coordination of the gold catalyst to the C-C triple bond, which renders it more electrophilic and susceptible to nucleophilic attack. rsc.org In the case of an intramolecular reaction, the hydroxyl group of this compound could act as an internal nucleophile. Gold catalysis is also known to facilitate the nucleophilic substitution of the hydroxyl group in propargylic alcohols with a variety of nucleophiles under mild conditions. researchgate.net

A plausible gold-catalyzed transformation for a generic propargyl alcohol is outlined below:

| Catalyst System | Substrate Type | Transformation | Product Type |

| Au(I) or Au(III) complexes | Propargylic Alcohols | Meyer-Schuster Rearrangement | α,β-Unsaturated Carbonyls |

| AuCl3/AgSbF6 | Alkynyl Systems | Nucleophilic Addition | Functionalized Alkenes |

| Ph3PAuCl/AgOTf | Alkynyl Carboxylic Acids & Alkynes | Cyclization | α-Pyrones |

This table presents typical gold-catalyzed transformations of alkynyl systems, which are analogous to potential reactions of this compound.

Palladium Catalysis:

Palladium catalysts are also highly versatile in alkyne transformations. Palladium-catalyzed reactions could lead to isomerizations, cyclizations, and cross-coupling events. A notable transformation for a molecule like this compound would be a palladium-hydride catalyzed isomerization of the alkynyl alcohol to an α,β-unsaturated aldehyde. nih.govacs.org This process can proceed over several methylene (B1212753) units and is compatible with various functional groups. nih.gov

Furthermore, palladium catalysis is instrumental in carbonylative cyclization reactions. nih.govrsc.org If the aldehyde in this compound were to be oxidized to a carboxylic acid, or if an external carbon monoxide source were introduced, palladium could catalyze a cyclization to form lactone derivatives. Palladium-catalyzed carbocyclization of alkynyl ketones is also a known process that proceeds via a carbopalladation pathway, suggesting that intramolecular C-C bond formation could be a possibility for this compound under certain conditions. nih.gov

Below is a summary of potential palladium-catalyzed transformations based on analogous systems:

| Catalyst System | Substrate Type | Transformation | Product Type |

| [(tBu3P)2Pd(H)(Cl)] | Alkynyl Alcohols | Isomerization | α,β-Unsaturated Aldehydes |

| Pd(OAc)2 | o-Alkynyl Ketones | Carbocyclization | Alkylidene Indanones |

| Pd(dba)2/Cs2CO3 | Alkynyl Halides & Organoboronic Acids | Suzuki-Miyaura Coupling | Unsymmetrical Diarylalkynes |

This table illustrates representative palladium-catalyzed reactions of alkynyl compounds, providing a model for the potential reactivity of this compound.

Organocatalytic Activation and Reactions

The aldehyde functionality in this compound is a prime target for organocatalytic activation. Chiral secondary amines, N-heterocyclic carbenes (NHCs), and other small organic molecules can catalyze a wide array of transformations at the carbonyl group.

Amine Catalysis:

Secondary amine catalysts, such as proline and its derivatives, can react with the aldehyde to form nucleophilic enamines or electrophilic iminium ions. The formation of an enamine from this compound would involve the α-carbon to the aldehyde, which is part of the alkynyl system. While direct enamine catalysis on an alkynyl aldehyde is less common, transformations of the potential α,β-unsaturated aldehyde product (from isomerization) are well-established.

Conversely, iminium ion activation would render the β- and δ-positions of a conjugated system electrophilic. This mode of activation is central to many organocatalytic reactions, including Michael additions and cycloadditions.

N-Heterocyclic Carbene (NHC) Catalysis:

N-Heterocyclic carbenes can react with the aldehyde to generate a Breslow intermediate, which exhibits umpolung (polarity reversal) reactivity. This would make the aldehyde carbon nucleophilic, enabling it to participate in reactions with various electrophiles. NHC-catalyzed reactions of alkynyl aldehydes have been shown to produce highly functionalized heterocyclic compounds such as dihydropyranones. cas.cn This suggests that intramolecular cyclization of this compound, where the hydroxyl group acts as an internal electrophile or nucleophile after initial activation, could be a feasible pathway.

The following table summarizes potential organocatalytic activations and subsequent reactions for aldehyde-containing alkynes:

| Organocatalyst Type | Activation Mode | Potential Transformation | Product Class |

| Prolinol Derivatives | Iminium Ion Catalysis | Formal Alkynylation/Alkenylation | Optically Active Alkynes/Alkenes |

| N-Heterocyclic Carbenes | Breslow Intermediate | Reaction with 1,3-Diketones | Dihydropyranones |

| Chiral Secondary Amines | SOMO-Catalysis | Intramolecular α-allylation | Carbocycles and Heterocycles |

This table outlines common organocatalytic strategies for the transformation of α,β-unsaturated and alkynyl aldehydes, which could be applicable to this compound or its isomers.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 4 Methyl 2 Heptynal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the structural determination of 4-Hydroxy-4-methyl-2-heptynal. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.

Multi-dimensional NMR for Comprehensive Structural Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule, a suite of multi-dimensional NMR experiments would be essential. These experiments reveal through-bond and through-space correlations between nuclei.

¹H NMR Spectroscopy: This would be the initial step to identify the number of distinct proton environments and their multiplicity (splitting patterns), providing clues about neighboring protons.

¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule.

Correlation Spectroscopy (COSY): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial in tracing the proton-proton networks within the heptynal chain.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While more time-consuming, this 2D experiment can show direct carbon-carbon correlations, providing a definitive map of the carbon skeleton.

A hypothetical data table for the expected NMR shifts is presented below based on known chemical shift ranges for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | ~9.2 | ~190 |

| C2 | - | ~85 |

| C3 | - | ~90 |

| C4 | - (quaternary) | ~70 |

| OH | variable | - |

| CH₃ (on C4) | ~1.5 | ~25 |

| H5 | ~1.6 | ~40 |

| H6 | ~1.4 | ~20 |

| H7 | ~0.9 | ~14 |

Note: This table is predictive and not based on experimental data for this compound.

Chiral NMR and Stereochemical Analysis

Given that C4 is a chiral center, determining the stereochemistry would be a critical aspect of the analysis. Chiral NMR spectroscopy would be employed to distinguish between the enantiomers. This can be achieved by using chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, leading to separate NMR signals for each.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and obtaining information about the molecule's structure through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact molecular mass of this compound, which allows for the calculation of its elemental formula with high confidence.

Electron Ionization (EI): This hard ionization technique would likely lead to significant fragmentation of the molecule. The resulting fragmentation pattern would provide valuable structural information, as the molecule would break at its weakest bonds in predictable ways.

Chemical Ionization (CI): A softer ionization technique that would likely produce a more prominent molecular ion peak, confirming the molecular weight.

A table of expected mass spectrometry fragments is provided below.

| m/z | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-H₂O]+ | Loss of water |

| [M-C₃H₇]+ | Cleavage of the propyl group |

Note: This table is predictive and not based on experimental data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: This would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), the alkyne (C≡C) bond (a sharp, weak band around 2200 cm⁻¹), the carbonyl (C=O) group of the aldehyde (a strong, sharp band around 1700 cm⁻¹), and C-H bonds.

Raman Spectroscopy: This technique would be particularly useful for observing the alkyne C≡C bond, which often gives a strong signal in Raman spectra.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) | |

| C-H (sp³) | 3000-2850 | |

| C≡C (alkyne) | 2260-2100 (weak to medium) | 2260-2100 (strong) |

| C=O (aldehyde) | 1740-1720 (strong) |

Note: This table is predictive and not based on experimental data for this compound.

X-ray Diffraction Analysis (for Crystalline Derivatives or Intermediates)

If this compound or a suitable crystalline derivative could be synthesized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral center. This method, however, is contingent on the ability to grow high-quality single crystals of the compound or a derivative.

Computational Chemistry and Theoretical Studies on 4 Hydroxy 4 Methyl 2 Heptynal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the molecular orbitals and the distribution of electrons. However, a thorough search of scholarly databases yields no specific studies that have performed quantum chemical calculations on 4-Hydroxy-4-methyl-2-heptynal.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other reagents. Specifically, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and reactivity.

For this compound, no published data on its HOMO-LUMO energies or their distribution across the molecule is available. Such a study would be valuable in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates nucleophilicity |

| LUMO Energy | Data not available | Indicates electrophilicity |

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemists use computational methods to map out the potential energy surface of a chemical reaction, allowing for the identification of transition states. These calculations are instrumental in elucidating reaction mechanisms by determining the energy barriers and the geometry of the transition state structure. For reactions involving this compound, such as nucleophilic addition to the aldehyde or reactions at the alkyne, transition state calculations would provide invaluable mechanistic details. At present, no such computational studies have been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. An MD simulation of this compound would reveal its preferred conformations in different environments (e.g., in a solvent or in the gas phase) and provide insights into how it interacts with other molecules, such as through hydrogen bonding involving its hydroxyl group. This information is critical for understanding its physical properties and biological activity. Regrettably, no molecular dynamics simulation data for this compound is currently available in the scientific literature.

Theoretical Predictions of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are extremely useful for interpreting experimental spectra and confirming the structure of a compound. For this compound, no theoretical spectroscopic data has been reported.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Data not available |

While the framework for a comprehensive computational study of this compound is well-established within the field of theoretical chemistry, the actual research and data for this specific compound are absent from the current scientific literature. The application of quantum chemical calculations, molecular dynamics simulations, and theoretical spectroscopy would undoubtedly provide a deeper understanding of the chemical nature of this compound. The lack of such studies presents an open area for future research.

Development and Application of Analytical Methodologies for 4 Hydroxy 4 Methyl 2 Heptynal

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatography is the cornerstone for the analysis of 4-Hydroxy-4-methyl-2-heptynal, providing the means to separate the compound from impurities and resolve its stereoisomers.

Gas Chromatography (GC) Method Optimization

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given the polarity of the hydroxyl and aldehyde functional groups in this compound, the selection of an appropriate stationary phase is critical for achieving symmetrical peak shapes and adequate retention.

Research Findings: For polar analytes such as alcohols and aldehydes, polar stationary phases are generally employed. sigmaaldrich.com Phases based on polyethylene (B3416737) glycol (PEG), often referred to as WAX columns, or mid- to high-polarity phases featuring cyanopropylphenyl substitutions in a polysiloxane backbone are effective choices. youtube.comglsciencesinc.com Method optimization involves several key parameters:

Stationary Phase: A polar stationary phase, such as one containing polyethylene glycol or 14% cyanopropylphenyl, is recommended to effectively interact with the polar functional groups of the analyte. sigmaaldrich.comglsciencesinc.com

Temperature Program: A slower oven temperature ramp rate (e.g., 1-2 °C/min) can significantly improve the resolution of isomers. restek.com The initial oven temperature should be set appropriately to ensure good peak shape at the start of the chromatogram.

Carrier Gas: Hydrogen is often preferred as a carrier gas as it can provide better resolution at higher linear velocities compared to helium, leading to shorter analysis times. restek.com

Derivatization: While direct analysis is possible, derivatization of the aldehyde group with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and detection sensitivity, especially with an electron capture detector (ECD). nih.govsigmaaldrich.com The hydroxyl group can also be derivatized (e.g., silylation) to reduce polarity and prevent peak tailing.

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | e.g., DB-WAX, InertCap WAX (30 m x 0.25 mm, 0.25 µm) | Polar phase for good interaction with alcohol and aldehyde groups. |

| Carrier Gas | Hydrogen or Helium | Hydrogen allows for faster analysis times at optimal resolution. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | 50 °C (hold 2 min), ramp 5 °C/min to 220 °C (hold 5 min) | Gradual temperature increase to separate compounds by boiling point. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing good sensitivity. |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a highly versatile technique for the analysis of this compound, particularly for quantitative purposes. Due to the compound's polarity, reversed-phase HPLC is the method of choice. The presence of the α,β-unsaturated aldehyde system provides a chromophore, but its UV absorbance may be weak. Therefore, derivatization is a common strategy to enhance detection sensitivity.

Research Findings: A widely used method for the HPLC analysis of aldehydes and ketones involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comhitachi-hightech.com This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore that can be detected with high sensitivity by a UV-Vis detector at approximately 360 nm. waters.com Post-column derivatization with reagents like 1,3-cyclohexanedione (B196179) can also be employed, which forms a fluorescent product upon reaction with aldehydes, offering another sensitive detection method. jasco-global.com

The separation is typically performed on a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile. waters.com

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Standard for separating moderately polar organic compounds. |

| Mobile Phase A | Water | Gradient elution effectively separates compounds with varying polarities. |

| Mobile Phase B | Acetonitrile | |

| Gradient | Start at 60% B, ramp to 95% B over 15 min | Adjusted to achieve optimal separation of the derivative from interfering substances. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV-Vis at 360 nm | Wavelength of maximum absorbance for DNPH derivatives. |

Chiral Chromatographic Methods for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C4 position, separating and quantifying the individual enantiomers is essential. The enantiomeric excess (e.e.) is a critical measure of stereochemical purity. Both chiral GC and chiral HPLC can be employed for this purpose. nih.gov

Research Findings:

Chiral Gas Chromatography: This direct approach utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins. chromatographyonline.comchromatographyonline.com These CSPs can differentiate between enantiomers through the formation of transient, diastereomeric inclusion complexes. gcms.cz The resolution of enantiomers on these columns is highly dependent on temperature, and slower temperature ramps are crucial for achieving optimal separation. restek.com

Chiral High-Performance Liquid Chromatography: HPLC with a chiral stationary phase is a powerful and widely used method for determining enantiomeric purity. stereoelectronics.org A variety of CSPs are commercially available that can resolve alcohol enantiomers directly. The selection of the appropriate CSP and mobile phase (often a mixture of alkanes and alcohols) is determined empirically to achieve the best separation. csfarmacie.cz

| Technique | Stationary Phase Principle | Typical Conditions | Advantages |

|---|---|---|---|

| Chiral GC | Derivatized Cyclodextrins (e.g., β-DEX) | Slow temperature program (1-2 °C/min), H₂ carrier gas. restek.com | High resolution, direct analysis of volatile compounds. chromatographyonline.com |

| Chiral HPLC | Chiral Stationary Phases (CSPs) like polysaccharide derivatives | Isocratic mobile phase (e.g., Hexane/Isopropanol). | Wide applicability, no need for analyte volatility, preparative scale possible. |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple chromatographic separation with mass spectrometry, are indispensable for the unambiguous identification and highly sensitive quantification of this compound.

Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. Following chromatographic separation, the analyte is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for structural elucidation. nih.gov For α,β-unsaturated 4-hydroxy-alkenals, characteristic fragmentation includes cleavage between the C3 and C4 carbons. nih.gov Derivatization is often employed to improve chromatographic performance and yield informative mass spectra. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally sensitive and selective. For aldehydes, analysis is typically performed on a derivative (e.g., DNPH or 2-nitrophenylhydrazine (B1229437) derivative) to improve chromatographic retention and ionization efficiency. researchgate.netnih.gov After separation by LC, the derivatized analyte is ionized (e.g., by electrospray ionization - ESI) and analyzed by tandem mass spectrometry. nih.gov Using modes like selected reaction monitoring (SRM), where a specific precursor ion is selected and a characteristic product ion is monitored, allows for highly specific quantification even in complex matrices. nih.gov

Advanced Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods offer simpler and often more rapid alternatives to chromatography for the quantification of this compound, particularly when analyzing samples containing few interfering substances.

Research Findings:

Direct UV-Visible Spectrophotometry: The α,β-unsaturated aldehyde moiety in this compound acts as a chromophore, absorbing UV light due to a π→π* electronic transition. researchgate.netlibretexts.org The wavelength of maximum absorbance (λmax) can be estimated using the Woodward-Fieser rules. jove.comamrita.edu For an α,β-unsaturated aldehyde, the base value is 210 nm. Substituents on the α or β carbons will cause a bathochromic (red) shift. amrita.edu While this method is straightforward, its sensitivity and selectivity can be limited. The presence of a Lewis acid can cause a further bathochromic shift of the π→π* absorption, potentially enhancing measurement. nih.gov

| Structural Feature | Contribution (nm) |

|---|---|

| Base value (α,β-unsaturated aldehyde) | 210 |

| β-alkyl substituent (C4 group) | +12 |

| Estimated λmax | 222 nm |

Colorimetric Assays: These methods rely on a chemical reaction that produces a colored product, which can be quantified using a simple colorimeter or spectrophotometer. Many commercial assay kits are available that use a proprietary dye that reacts specifically with aldehydes to generate a chromogenic product. abcam.comaatbio.com A classic chemical method involves the reaction with DNPH, which forms a yellow-to-red colored hydrazone in an acidic solution, allowing for colorimetric quantification. nih.gov These assays can be highly sensitive, detecting aldehydes at micromolar concentrations, and are often adapted for high-throughput screening in microplate formats. aatbio.comnih.gov

Future Research Directions and Emerging Trends in 4 Hydroxy 4 Methyl 2 Heptynal Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 4-hydroxy-4-methyl-2-heptynal is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer reagents, milder reaction conditions, and improved atom economy.

Recent developments in the eco-friendly synthesis of ynals and related organosulfur compounds highlight the potential for metal-free and mild reaction conditions. nih.govnih.gov For instance, the use of bulky N-heterocyclic carbenes (NHCs) as organocatalysts has been shown to be effective in the functionalization of ynals. nih.govnih.gov This approach avoids the use of toxic heavy metals and often proceeds with high chemoselectivity and yields. Future research could focus on adapting such organocatalytic systems for the synthesis of this compound, potentially leading to more sustainable production methods.

Furthermore, the use of aqueous solutions as a reaction medium is a cornerstone of green chemistry. The synthesis of other complex organic molecules, such as 4-arylideneisoxazol-5-ones, has been successfully achieved in a sodium chloride aqueous solution, demonstrating the feasibility of environmentally benign solvent systems. researchgate.net Exploring water-based synthetic routes for this compound could significantly improve the green credentials of its production.

Another avenue for sustainable synthesis involves the use of biocatalysis. Enzymatic cascades have been successfully employed for the synthesis of enantiomerically pure propargylic alcohols, which are structurally related to this compound. acs.org These biocatalytic platforms offer a route to chiral molecules from readily available racemic starting materials under mild conditions.

The use of algal extracts for the green synthesis of nanoparticles also provides inspiration for novel synthetic strategies. dovepress.commdpi.com Algae are rich in bioactive compounds that can act as reducing and stabilizing agents, potentially offering a bio-inspired route to the synthesis of complex organic molecules.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Ynals and Related Compounds

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Catalysts | Often heavy metals (e.g., mercury, palladium) | Organocatalysts (e.g., NHCs), Biocatalysts (enzymes) |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Reaction Conditions | Often harsh (high temperature and pressure) | Mild (room temperature and atmospheric pressure) |

| Atom Economy | Can be low, generating significant waste | High, minimizing by-product formation |

| Safety | Use of toxic and hazardous reagents | Use of safer, renewable starting materials |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving alkynes and their derivatives. Gold catalysis has emerged as a powerful tool in organic synthesis, exhibiting mild and chemoselective activation of alkynes. ucl.ac.uk Gold(I) catalysts, for example, have been used in the synthesis of heterocycles from propargylic alcohols via an allene (B1206475) oxide intermediate. acs.org This methodology is characterized by short reaction times, low catalyst loading, and high yields under open-flask conditions, making it a highly attractive approach for the synthesis of complex molecules.

Copper-based catalytic systems have also been extensively studied for the synthesis of propargylic alcohols. researchgate.net A copper(I)/phosphine system has been shown to homogeneously catalyze the alkynylation of formaldehyde (B43269) with acetylene (B1199291), demonstrating high selectivity. The use of a biphasic water/toluene reaction mixture allows for easy separation of the product and recycling of the catalyst, which is a significant advantage in terms of process efficiency and sustainability.

The asymmetric alkynylation of aldehydes, a key reaction for the synthesis of chiral propargylic alcohols, has been achieved with high enantioselectivity using catalytic amounts of indium(III)/BINOL. organic-chemistry.org This "bifunctional character" of the catalyst, activating both substrates, allows for a broad range of substrate generality.

Visible-light photoredox catalysis represents another frontier in the functionalization of alkynes. rsc.orgnih.gov This approach enables the transformation of alkynes into diverse structural entities through new mechanistic pathways. Photoredox reactions can facilitate transformations such as vicinal or gem-difunctionalization, annulation, and cycloaddition, which are valuable for the construction of key building blocks for natural and pharmaceutically important molecules. rsc.org

Interdisciplinary Applications and Synthetic Utility in Complex Molecule Synthesis

Alkynes are versatile building blocks in organic synthesis due to the reactivity of their carbon-carbon triple bond. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org The presence of both a hydroxyl group and an aldehyde function in this compound makes it a particularly valuable synthon for the construction of more complex molecular architectures.

The alkyne moiety can participate in a wide range of transformations, including addition reactions, cycloadditions, and multicomponent reactions. nih.gov These reactions allow for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. The functionalization of alkynes can lead to the synthesis of highly substituted cyclopentanes, pyrrolizine- and indolizine-fused heterocycles, and other complex scaffolds. researchgate.netresearcher.life

The aldehyde and hydroxyl groups in this compound provide additional handles for chemical modification. The aldehyde can be converted into a variety of other functional groups, such as carboxylic acids, alcohols, and amines, or it can participate in condensation and cyclization reactions. The hydroxyl group can be used as a nucleophile or can be derivatized to introduce other functionalities.

The combination of these reactive sites in a single molecule opens up possibilities for the synthesis of a wide array of complex molecules with potential applications in materials science, medicinal chemistry, and agrochemicals. For instance, the synthesis of multi-substituted 1-arylaziridine-2-carboxylates has been achieved through the reaction of alkynes with α-diazoesters and nitrosoarenes under catalyst-free conditions. nih.gov

Advanced In-Situ Monitoring and Reaction Control Methodologies

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and enhancing safety. For reactions involving reactive intermediates or complex reaction pathways, such as those often encountered in alkyne chemistry, advanced in-situ monitoring techniques are invaluable.

Raman spectroscopy is a powerful non-invasive technique for the real-time, in-situ biochemical characterization of chemical reactions. wikipedia.org It provides information about the vibrational modes of molecules, allowing for the identification of reactants, intermediates, and products as the reaction progresses. The development of Raman reporter molecules with olefin or alkyne moieties for tissue imaging with SERS-labeled antibodies demonstrates the potential of this technique for studying alkyne-containing systems. wikipedia.org

Multivariate analysis of spectroscopic data can enable the development of quantitative measures for reaction progress and can be used to build predictive models for reaction outcomes. This data-rich approach to reaction optimization is a key aspect of modern process chemistry.

While specific applications of these advanced monitoring techniques to the synthesis or reactions of this compound are not yet reported, their general utility in organic synthesis suggests that they would be highly beneficial for studying the chemistry of this compound. The ability to monitor the formation and consumption of key species in real-time would provide valuable insights into the reaction mechanism and allow for precise control over the reaction outcome.

Q & A

Basic: What experimental conditions are recommended for synthesizing 4-Hydroxy-4-methyl-2-heptynal?

Methodological Answer:

A reflux setup with ethanol/water as solvent under controlled heating (6–8 hours) is commonly used for analogous hydroxy-aldehyde syntheses. For example, reactions involving α,β-unsaturated aldehydes often employ ethanol due to its polarity and boiling point (~78°C), which facilitates efficient condensation. After reflux, cooling and pouring the mixture into ice-water promotes crystallization. Recrystallization from ethanol or other polar solvents enhances purity .

Key Parameters Table:

| Step | Conditions | Purpose |

|---|---|---|

| Reflux | Ethanol/water, 6–8 hrs | Promote nucleophilic addition/elimination |

| Isolation | Ice-water bath | Precipitate product |

| Purification | Ethanol recrystallization | Remove unreacted starting materials |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

Methodological Answer:

Cross-validate data using complementary techniques:

- NMR : Confirm proton environments and carbon connectivity. For example, hydroxyl protons may exhibit broad peaks in DMSO-d₆ due to hydrogen bonding .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula by matching exact mass (<5 ppm error).

- IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at ~2100–2260 cm⁻¹).

If discrepancies persist, revisit reaction conditions (e.g., solvent purity, side reactions) and compare with literature analogs (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone in PubChem) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example, alkyne protons (C≡C-H) typically resonate at δ 1.8–3.0 ppm .

- GC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- Melting Point : Compare with literature values (if available) using a calibrated apparatus .

Advanced: How can researchers optimize reaction yields for this compound derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, catalyst loading (e.g., acid/base), and solvent polarity to identify optimal conditions.

- Kinetic Monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation.

- Byproduct Analysis : Characterize side products (e.g., dimerization or oxidation artifacts) via TLC or HPLC .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes (flammable liquid category 3, similar to 4-Methyl-2-pentanol) .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers away from oxidizers (risk of explosive peroxides) .

Advanced: How can computational methods aid in studying the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., keto-enol tautomerism) using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock .

Basic: How to confirm the novelty of this compound derivatives?

Methodological Answer:

- Database Searches : Use SciFinder or Reaxys to cross-check CAS numbers, IUPAC names, and spectral data.

- Synthetic Replication : Reproduce reported procedures (e.g., hydrazine hydrate reactions ) to verify reproducibility.

- Patent Screening : Exclude commercially patented analogs via USPTO or Espacenet .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

- Standardized Protocols : Document exact molar ratios, solvent grades, and heating rates.

- QC Testing : Implement in-process controls (e.g., TLC at 1-hour intervals).

- Statistical Analysis : Use ANOVA to identify significant variables (e.g., stir rate, humidity) .

Basic: How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation : Expose samples to heat (40–60°C), light, and humidity.

- Analytical Endpoints : Monitor aldehyde oxidation (via FTIR or HPLC) and color changes.

- Shelf-Life Prediction : Apply Arrhenius kinetics to extrapolate degradation rates .

Advanced: How to investigate the environmental fate of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.